N-Ethyl-N-hydroxy-4-methylaniline
Description
Properties
CAS No. |
858220-38-9 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-ethyl-N-(4-methylphenyl)hydroxylamine |
InChI |
InChI=1S/C9H13NO/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,11H,3H2,1-2H3 |
InChI Key |
YXXRLJUGRZCDGH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C)O |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Routes
Ethylene Oxide Alkylation of N-Ethyl-4-methylaniline
The most widely documented method involves the reaction of N-ethyl-4-methylaniline with ethylene oxide under controlled conditions. This exothermic alkylation proceeds via nucleophilic attack of the amine on ethylene oxide, forming the hydroxyethyl group.
Protocol (Adapted from Patent CN108117492A):
- Reagents :
- N-Ethyl-4-methylaniline (1 mol), ethylene oxide (1–1.05 mol), taurine catalyst (0.5–1.5% w/w).
- Conditions :
- Solvent-free, nitrogen atmosphere.
- Temperature: 100–140°C.
- Pressure: Autogenous (3–5 atm).
- Time: 2–6 hours.
- Workup :
- Cool to 40°C, discharge product, and purify via vacuum distillation.
Yield : 98–99% (optimized with taurine catalyst).
Mechanistic Insights:
- Taurine (2-aminoethanesulfonic acid) acts as a phase-transfer catalyst, enhancing ethylene oxide solubility and stabilizing intermediates.
- Competing side reactions (e.g., over-alkylation) are minimized by stoichiometric control of ethylene oxide.
Comparative Catalytic Systems (Table 1):
| Catalyst | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| Taurine | 100–140 | 98.2–99.3 | Negligible |
| Zinc chloride | 60 | 93 | Oligomers, esters |
| Sodium dihydrogen phosphate | 150–155 | 88 | Diethyl ether derivatives |
Reductive Amination of 4-Methylacetophenone
An alternative route employs reductive amination, though this is less common due to lower selectivity.
Protocol (Adapted from WO2015159170A2):
- Reagents :
- 4-Methylacetophenone, ethylamine, hydrogen gas, Raney nickel catalyst.
- Conditions :
- Solvent: Ethanol or methanol.
- Pressure: 1.5–2.0 MPa H₂.
- Temperature: 70–90°C.
- Workup :
- Filter catalyst, concentrate, and purify via column chromatography.
Limitations:
- Requires high-pressure equipment.
- Over-reduction to N-ethyl-4-methylcyclohexylamine may occur.
Industrial-Scale Optimization
Catalytic Advancements
Taurine has emerged as the preferred catalyst due to its non-corrosive nature and recyclability. In contrast, traditional acid catalysts (e.g., acetic acid) promote esterification side reactions, complicating purification.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-hydroxy-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinones, while nitration of the aromatic ring can produce nitro derivatives .
Scientific Research Applications
N-Ethyl-N-hydroxy-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Ethyl-N-hydroxy-4-methylaniline exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituents, influencing physical properties and applications:
*Calculated based on formula C₉H₁₃NO.
Reactivity and Metabolic Pathways
- Hydroxylation: N-Ethyl-N-methylaniline undergoes hepatic hydroxylation at the para position, forming N-ethyl-N-methyl-4-aminophenol (Vmax: 1.8 nmol/mg protein/min; Km: 1.7×10⁻⁴ M) . This suggests that this compound may exhibit similar metabolic behavior.
- Electrophilic Substitution : Nitro and chloro substituents (e.g., in 4-Chloro-N-ethyl-2-nitroaniline ) increase reactivity toward electrophilic aromatic substitution, whereas methoxy groups (e.g., 4-Methoxy-N-methylaniline ) act as ortho/para directors.
Q & A
Q. What synthetic methodologies are recommended for preparing N-Ethyl-N-hydroxy-4-methylaniline with high purity?
A modified Ullmann coupling or reductive alkylation may be employed, given the structural similarity to aromatic amines like 4-Methoxy-N-methylaniline. Key steps include:
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
- Characterization : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and validate structural integrity with -NMR (δ 6.5–7.2 ppm for aromatic protons; δ 1.2–1.4 ppm for ethyl groups) .
- Safety : Wear nitrile gloves, safety goggles, and work under fume hoods to avoid inhalation or skin contact, as recommended for structurally related amines .
Q. What analytical techniques are critical for verifying the identity of this compound?
- Spectroscopy :
- FT-IR : Detect N–H stretching (~3400 cm) and hydroxyl (–OH) absorption (~3200–3600 cm).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- Chromatography : Compare retention times with reference standards using GC-MS or LC-MS, as applied to analogous compounds .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep at –20°C in airtight, light-resistant containers to prevent oxidation or degradation, as advised for thermally sensitive amines like Ethyl 4-ANPP .
- Handling : Use respiratory protection (NIOSH-approved P95 respirators) and avoid skin exposure via lab coats and nitrile gloves .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
- Data Triangulation : Cross-validate results using complementary techniques (e.g., -NMR for carbon environments, X-ray crystallography for solid-state conformation).
- Controlled Replication : Synthesize derivatives under inert atmospheres (argon/nitrogen) to minimize side reactions, as oxidation artifacts are common in hydroxylated amines .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Electron-Donating Effects : The –OH and –NHEt groups activate the aromatic ring toward electrophilic substitution. Kinetic studies (e.g., UV-Vis monitoring at λmax ~255 nm) can track intermediate formation .
- Catalytic Systems : Optimize palladium/copper catalysts for Buchwald-Hartwig couplings, noting that excess base (e.g., KCO) may deprotonate the hydroxyl group, altering reactivity .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C, 75% RH) across pH 3–8. Monitor via LC-MS for hydrolysis or dimerization products.
- Buffering : Use phosphate buffers (pH 7.4) for biological assays, as acidic/basic conditions may protonate/deprotonate the hydroxyl group, affecting solubility .
Q. What computational methods predict the redox behavior of this compound?
- DFT Calculations : Model HOMO-LUMO gaps to estimate oxidation potentials. Compare with cyclic voltammetry data (e.g., glassy carbon electrode, 0.1 M TBAPF in acetonitrile).
- Solvent Effects : Include implicit solvation models (e.g., COSMO-RS) to simulate polar protic/aprotic environments .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies for this compound in biological systems?
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?
- Process Controls : Standardize reaction times, temperatures, and stoichiometry (e.g., ±5% molar equivalence for ethylating agents).
- QC Protocols : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Safety & Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
